N-苄基-2-碘苯甲酰胺

描述

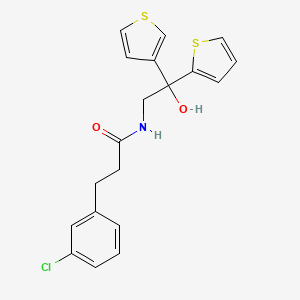

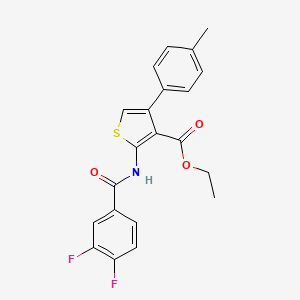

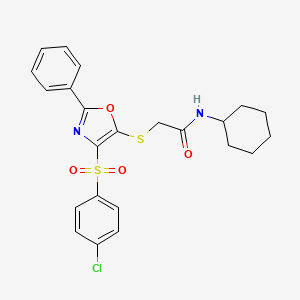

N-benzyl-2-iodobenzamide is a chemical compound with the molecular formula C14H12INO . It has a molecular weight of 337.16 .

Synthesis Analysis

The synthesis of N-benzyl-2-iodobenzamide involves the reaction of 2-iodobenzoic acid with benzyl amine . The reaction mixture is stirred at room temperature for 15 hours . The reaction mixture is then quenched with saturated NH4Cl and extracted with CH2Cl2 .Molecular Structure Analysis

The molecular structure of N-benzyl-2-iodobenzamide consists of an aromatic ring inclined to the O1/C1/N1 plane of the amide . The InChI code for this compound is 1S/C14H12INO/c15-13-9-5-4-8-12 (13)14 (17)16-10-11-6-2-1-3-7-11/h1-9H,10H2, (H,16,17) .科学研究应用

1. 苯甲酰胺 N-取代物的化学和药理学

对非芬太尼类新型合成阿片受体激动剂,尤其是苯甲酰胺 N-取代物的化学和药理学进行了详细的综述。这些化合物由 Upjohn 公司在 20 世纪 70 年代和 80 年代开发,由于其精神活性,对药物市场和流行趋势产生了重大影响。本文强调了国际预警系统在跟踪新出现的精神活性物质中的重要性,并建议对最有可能出现的化合物进行先发制人的研究 (Sharma 等人,2018)。

2. 苯甲酰胺衍生物的环境存在和影响

综述了对羟基苯甲酸与烷基或苯甲基(包括苯甲酰胺衍生物)的酯类(即对羟基苯甲酸酯)在水生环境中的出现、归宿和行为。尽管有相对有效的废水处理方法,但这些化合物普遍存在于地表水和沉积物中。本文呼吁开展进一步的研究,以提高对这些氯化副产物毒性的认识 (Haman 等人,2015)。

3. 涉及苯甲酰胺的成像技术和受体研究

本文讨论了支持使用 PET 和 SPECT 神经受体成像技术测量人脑中多巴胺突触浓度急剧波动的证据。它特别强调了 DA 和放射性配体竞争与 D2 受体结合的作用。结果有助于理解神经精神疾病,并强调了理解苯甲酰胺作用背后的机制以进一步发展这种成像技术的必要性 (Laruelle,2000)。

4. 苯并噻唑和苯甲酰胺衍生物的生物学应用

已知苯并噻唑和苯甲酰胺衍生物表现出广泛的生物学特性,包括抗菌和抗癌活性。本文回顾了这些支架的结构修饰并讨论了它们的治疗应用,强调了充分表征其毒性以用于临床的必要性 (Ahmed 等人,2012)。

未来方向

Research on N-benzyl-2-iodobenzamide and similar compounds is ongoing, with potential applications in the development of new therapeutic agents . For instance, the development of drugs based on imidazole and benzimidazole bioactive heterocycles is an increasingly active and attractive topic of medicinal chemistry .

属性

IUPAC Name |

N-benzyl-2-iodobenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12INO/c15-13-9-5-4-8-12(13)14(17)16-10-11-6-2-1-3-7-11/h1-9H,10H2,(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFHKXZHSHGGFNS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNC(=O)C2=CC=CC=C2I | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12INO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-benzyl-2-iodobenzamide | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)-N-ethyl-N-phenylacetamide](/img/structure/B2767730.png)

![2-methoxy-N-(2-(6-(methylthio)-4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2767735.png)

![N-(3-(dimethylamino)propyl)-N-(6-fluorobenzo[d]thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide hydrochloride](/img/structure/B2767739.png)

![N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-2-methylbenzamide](/img/structure/B2767745.png)

![2-(2-Fluorophenoxy)-N-[1-(5-methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]propanamide](/img/structure/B2767750.png)